4-Bromo-3-methyl-1,1'-biphenyl
Description
1.1 Structural and Chemical Properties 4-Bromo-3-methyl-1,1'-biphenyl (CAS: 5072876) is a halogenated biphenyl derivative with the molecular formula C₁₃H₁₁Br and a molecular weight of 233.1 g/mol . Its structure features a bromine atom at the para position and a methyl group at the meta position on one phenyl ring (Figure 1). The SMILES notation is CC1=C(C=CC(=C1)C2=CC=CC=C2)Br, and the InChIKey is XYXSPXSTVLIYNL-UHFFFAOYSA-N . The methyl group introduces steric hindrance and electron-donating effects, while bromine contributes electron-withdrawing characteristics, influencing reactivity and physical properties.
Properties
IUPAC Name |
1-bromo-2-methyl-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXSPXSTVLIYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92022-07-6 | |
| Record name | 4-Bromo-3-methylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-3-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the benzene ring with a nucleophile.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Friedel–Crafts Alkylation: CH3Cl/AlCl3
Nitration: HNO3/H2SO4
Major Products Formed:
Bromination: 4-Bromo-3-methyl-1,1’-biphenyl
Friedel–Crafts Alkylation: Various alkylated biphenyl derivatives
Nitration: Nitro-substituted biphenyl derivatives
Scientific Research Applications
4-Bromo-3-methyl-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-1,1’-biphenyl involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring acts as an electron-withdrawing group, making the ring more susceptible to attack by electrophiles . In nucleophilic aromatic substitution reactions, the bromine atom can be replaced by a nucleophile, leading to the formation of new compounds .
Comparison with Similar Compounds
Comparison with Similar Biphenyl Derivatives
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 4-bromo-3-methyl-1,1'-biphenyl with related compounds:
Key Observations :
- Halogen Effects : Bromine and iodine substituents enhance molecular weight and polarizability, favoring applications in materials science (e.g., charge-transfer complexes) . Chlorine and fluorine introduce electronegativity, altering reactivity in cross-coupling reactions .
Environmental and Toxicological Profiles
- This compound: Limited ecotoxicological data, but brominated biphenyls are generally persistent and bioaccumulative. Likely classified as H410 (very toxic to aquatic life with long-lasting effects) based on biphenyl's hazard profile .
- Limited regulatory data available .
- Biphenyl (Parent Compound) : Classified as H400/H410 with moderate persistence (t₁/₂ in water: 30–60 days) but low bioaccumulation (log Kow = 4.09) .
Biological Activity
4-Bromo-3-methyl-1,1'-biphenyl is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group on the biphenyl structure, which may influence its reactivity and interaction with biological targets. The following sections discuss its biological activity, including antibacterial, antiviral, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two phenyl rings connected by a single bond, with a bromine substituent at the para position and a methyl group at the meta position.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various biphenyl derivatives, it was found that this compound showed efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it possesses potent antibacterial activity comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
The antiviral potential of biphenyl compounds has also been explored. In particular, this compound was evaluated for its activity against viral infections. It demonstrated inhibitory effects on viral replication in vitro, suggesting that it may interfere with viral entry or replication processes. The compound's mechanism of action appears to involve the disruption of viral envelope integrity or inhibition of viral polymerases .
Anti-inflammatory Properties
In addition to its antibacterial and antiviral activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the suppression of NF-kB signaling pathways .
Study on Antimicrobial Efficacy
A comprehensive study conducted by researchers explored the antimicrobial efficacy of various biphenyl derivatives, including this compound. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities to bacterial targets. Results indicated that this compound binds effectively to bacterial enzymes critical for cell wall synthesis, thereby inhibiting bacterial growth .
Evaluation of Anti-inflammatory Effects
In another study published in a peer-reviewed journal, the anti-inflammatory effects of this compound were assessed using animal models. The results showed a significant reduction in paw edema in treated groups compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with this compound .
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